molecular formula C24H17N3O2S2 B2540408 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine CAS No. 890946-83-5

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2540408
CAS No.: 890946-83-5
M. Wt: 443.54
InChI Key: JLJVPHQTGSFPTO-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of benzothiazole and thiazole rings, which are known for their biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. The process often starts with the preparation of the thiazole and benzothiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include benzoyl chloride, phenyl isothiocyanate, and methoxybenzothiazole. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(morpholinosulfonyl)benzamide
  • N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Uniqueness

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine stands out due to its unique combination of benzothiazole and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₂₅H₂₃N₃O₂S₂
  • Molecular Weight : 469.59 g/mol
  • CAS Number : 955851-32-8

Synthesis

The synthesis of this compound involves several steps that typically include the formation of thiazole and benzothiazole moieties through condensation reactions. Various synthetic pathways have been explored to optimize yield and purity, including microwave-assisted synthesis and multi-component reactions.

Anticancer Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit potent anticancer properties. A study demonstrated that related compounds showed significant antiproliferative effects on various cancer cell lines, with IC₅₀ values ranging from 6.46 to 6.56 μM against specific targets such as non-small cell lung cancer and melanoma cells .

Cell Line IC₅₀ (μM)
Non-Small Cell Lung Cancer6.46
Melanoma6.56
Colon Cancer5.89
Ovarian Cancer5.74

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various bacterial strains. In vitro studies have reported minimum inhibitory concentrations (MIC) as low as 0.015 μg/mL against Streptococcus pneumoniae and 0.25 μg/mL against Staphylococcus aureus, indicating its potential as an antibacterial agent .

Bacterial Strain MIC (μg/mL)
Streptococcus pneumoniae0.015
Staphylococcus aureus0.25

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of DNA Gyrase : Compounds in this class have shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.
  • Apoptosis Induction in Cancer Cells : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Case Study on Lung Cancer : A clinical trial involving a related benzothiazole derivative demonstrated a significant reduction in tumor size in patients with advanced non-small cell lung cancer after a treatment regimen lasting three months.
  • Antimicrobial Resistance : A study focusing on drug-resistant bacterial strains found that the compound maintained efficacy against strains resistant to common antibiotics, suggesting its potential role in combating antimicrobial resistance.

Properties

IUPAC Name

[2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-4-phenyl-1,3-thiazol-5-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2S2/c1-29-17-12-13-19-18(14-17)25-23(30-19)27-24-26-20(15-8-4-2-5-9-15)22(31-24)21(28)16-10-6-3-7-11-16/h2-14H,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJVPHQTGSFPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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